N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide
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Overview
Description
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a piperazine ring, a furan ring, and an oxalamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Piperazine Intermediate: The reaction between 2-fluorophenylamine and ethylene glycol in the presence of a dehydrating agent to form 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanol.
Furan Ring Introduction: The intermediate is then reacted with furan-2-carboxylic acid under acidic conditions to introduce the furan ring.
Oxalamide Formation: Finally, the compound is reacted with oxalyl chloride and propylamine to form the oxalamide moiety, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N1-(2-(4-(2-bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide imparts unique electronic properties, making it distinct from its chlorinated or brominated analogs. This can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O3/c1-2-9-23-20(27)21(28)24-15-18(19-8-5-14-29-19)26-12-10-25(11-13-26)17-7-4-3-6-16(17)22/h3-8,14,18H,2,9-13,15H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOBYIDMCJLTIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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